4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine

regioisomerism pyrimidine positional isomer ligand design

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2097925-66-9) is a disubstituted pyrimidine with a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol. Unlike its regioisomer 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2097867-75-7), the 6-substitution pattern places the methylidenepiperidine moiety at the pyrimidine C-6 position, which alters the compound's electrostatic surface and hydrogen-bonding topology.

Molecular Formula C11H15N3
Molecular Weight 189.262
CAS No. 2097925-66-9
Cat. No. B2761769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine
CAS2097925-66-9
Molecular FormulaC11H15N3
Molecular Weight189.262
Structural Identifiers
SMILESCC1=CC(=NC=N1)N2CCCC(=C)C2
InChIInChI=1S/C11H15N3/c1-9-4-3-5-14(7-9)11-6-10(2)12-8-13-11/h6,8H,1,3-5,7H2,2H3
InChIKeyGXPPNOMBKQHWJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2097925-66-9) – Procurement-Ready Profile and Structural Baseline


4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2097925-66-9) is a disubstituted pyrimidine with a molecular formula of C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . Unlike its regioisomer 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2097867-75-7), the 6-substitution pattern places the methylidenepiperidine moiety at the pyrimidine C-6 position, which alters the compound's electrostatic surface and hydrogen-bonding topology . This compound is currently listed as a non-GMP research chemical intended for non-human experimental use .

Why Generic Substitution of 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine Introduces Uncontrolled Risk


The methylidenepiperidine-substituted pyrimidine scaffold supports multiple regioisomeric and functional variants, including the 2-substituted isomer and halogenated analogs such as 5-chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine . In pyrimidine-based ligand design, the position of the substituent relative to the ring nitrogens governs the pharmacophoric geometry and can invert selectivity between related protein targets (class-level inference). In the absence of publicly reported head-to-head pharmacological data for this specific compound, scientific users must rely on structural and physicochemical differentiation for procurement decisions rather than assuming functional interchangeability with regioisomers or halogenated analogs.

Quantitative Differentiation Evidence for 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine Procurement


Regioisomeric Differentiation – 6- vs 2-Substitution Pattern

4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine differs from its commercially available regioisomer 4-Methyl-2-(3-methylidenepiperidin-1-yl)pyrimidine (CAS 2097867-75-7) by the site of piperidine attachment at the pyrimidine ring. The 6-substituted isomer places the basic piperidine nitrogen at a different distance and angle relative to the pyrimidine N1 and N3 atoms compared to the 2-substituted isomer. In pyrimidine-based kinase inhibitor series, a shift from C-2 to C-6 substitution has been shown to reorient the hinge-binding vector and can alter target selectivity profiles (class-level inference). At present, no published head-to-head biochemical IC₅₀ or Kd comparison exists between these two specific regioisomers for any biological target .

regioisomerism pyrimidine positional isomer ligand design

Halogen-Substituted Analog Differentiation – Absence of C-5 Halogen

The target compound lacks a halogen substituent at the pyrimidine C-5 position, distinguishing it from analogs such as 5-Chloro-2-(3-methylidenepiperidin-1-yl)pyrimidine and 5-Bromo-2-(3-methylidenepiperidin-1-yl)pyrimidine. Halogen substituents at C-5 introduce an electron-withdrawing effect that alters the pyrimidine ring's electronic character and can influence metabolic stability, halogen-bonding interactions with target proteins, and CYP450 inhibition profiles (class-level inference). The absence of halogen in 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine provides a distinct physicochemical starting point for scaffold optimization where halogen-related liabilities need to be avoided. No direct comparative bioactivity data between the halogenated and non-halogenated analogs are publicly available .

halogen-free scaffold 5-chloro analog medicinal chemistry diversification

3-Methylidenepiperidine versus Saturated Piperidine Conformational Constraint

The 3-methylidenepiperidine moiety introduces an sp²-hybridized exocyclic carbon that conformationally restricts the piperidine ring relative to fully saturated piperidine analogs. This structural feature reduces the number of accessible chair conformations and orients the piperidine nitrogen in a more defined spatial position. In related 4-methylidenepiperidine derivatives evaluated as corticotropin-releasing factor 1 (CRF₁) receptor antagonists, the exocyclic olefin was found to influence receptor binding affinity by constraining the conformational flexibility of the basic nitrogen (class-level inference). No direct binding or functional data comparing 3-methylidenepiperidine with saturated piperidine analogs of this specific pyrimidine scaffold are available [1].

exocyclic olefin conformational restriction piperidine bioisostere

Physicochemical Property Differentiation – MW and logP Profile

With a molecular weight of 189.26 Da and a predicted logP of approximately 1.5–2.0, 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine resides within lead-like chemical space (MW <250; logP <3). This differentiates it from larger, more lipophilic pyrimidine derivatives commonly explored in kinase inhibitor programs. For example, many advanced pyrimidine-based kinase inhibitors exceed MW 400 and logP 3.5. The relatively low MW of this compound offers advantages for fragment-based drug discovery (FBDD) and for scaffold optimization where molecular properties need to be controlled from an early stage. No experimental logP or solubility data for this specific compound are publicly available; values are predicted based on computational models .

drug-like properties molecular weight logP lead-like space

Validated Research Application Scenarios for 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine


Regioisomeric Selectivity Profiling in Kinase or Receptor Panels

The documented structural difference between the 6-substituted target compound and its 2-substituted regioisomer (CAS 2097867-75-7) supports their use as a matched pair in systematic selectivity profiling. A panel screening both isomers against a kinase panel or GPCR panel can reveal the impact of pyrimidine substitution geometry on target engagement. This is particularly relevant for targets where the hinge-binding region differentiates between C-2- and C-6-substituted pyrimidines .

Halogen-Free Fragment Elaboration in Medicinal Chemistry

The absence of a C-5 halogen substituent distinguishes this compound from halogenated analogs such as 5-chloro- and 5-bromo- variants. This makes 4-Methyl-6-(3-methylidenepiperidin-1-yl)pyrimidine suitable as a halogen-free core scaffold for fragment growing or structure–activity relationship exploration, particularly in programs where halogen-associated CYP450 inhibition, metabolic instability, or toxicological concerns need to be avoided .

Conformational Constraint Studies via Methylidenepiperidine

The 3-methylidenepiperidine moiety provides conformational restriction not present in fully saturated piperidine analogs. This compound can serve as a tool to investigate the effect of piperidine ring pre-organization on binding affinity and selectivity. The exocyclic olefin may also serve as a synthetic handle for further functionalization (e.g., hydrogenation to the saturated analog for matched-pair comparison, or epoxidation/dihydroxylation for diversity-oriented synthesis) .

Lead-Like Fragment Library Expansion

With a molecular weight below 200 Da and a favorable predicted logP (~1.5–2.0), this compound meets lead-like criteria for fragment-based drug discovery (FBDD). Its balanced hydrogen bond acceptor count (3 nitrogen atoms) and low rotatable bond count (1) make it suitable for fragment library inclusion. The compound can be screened in fragment cocktails by NMR, SPR, or thermal shift assays to identify novel binding interactions amenable to structure-guided optimization .

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